5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 2’-position, and an amine group at the 3-position of the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Industrial Production Methods
Industrial production of 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluorine and methyl groups influences the reactivity of the biphenyl ring towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used under controlled conditions to achieve substitution at specific positions on the biphenyl ring.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine .
Scientific Research Applications
5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.
5-Fluoro-2-methyl-[1,1’-biphenyl]-4-amine: Similar to 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine but with the amine group at a different position, affecting its reactivity and applications.
Uniqueness
5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-5-(2-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRRIPORLSOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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